molecular formula C15H14BrNO5S B512667 Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate CAS No. 113408-00-7

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate

Cat. No.: B512667
CAS No.: 113408-00-7
M. Wt: 400.2g/mol
InChI Key: CXGJMRAUNPTANN-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes an ethyl ester, acetylamino, acetyloxy, and bromo functional groups attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Acetylation: The acetylation of the amino group at the 2nd position using acetic anhydride or acetyl chloride.

    Esterification: The formation of the ethyl ester at the 3rd position through esterification with ethanol and a suitable acid catalyst.

    Acetylation of Hydroxy Group: The acetylation of the hydroxy group at the 7th position using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The ester and acetyl groups can be hydrolyzed to their corresponding acids and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the functional groups attached to the benzothiophene core.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzothiophenes.

    Hydrolysis: Formation of carboxylic acids and alcohols.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives:

    Ethyl 2-(acetylamino)benzoate: Similar structure but lacks the bromo and acetyloxy groups.

    Ethyl acetoacetate: A simpler ester with different functional groups.

    Methyl butyrate: Another ester with a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-acetamido-7-acetyloxy-6-bromo-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-4-21-15(20)11-9-5-6-10(16)12(22-8(3)19)13(9)23-14(11)17-7(2)18/h5-6H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGJMRAUNPTANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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